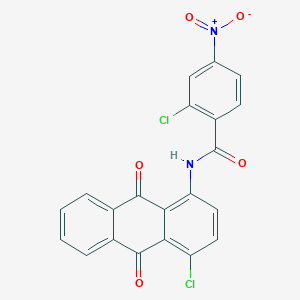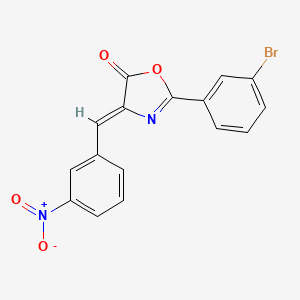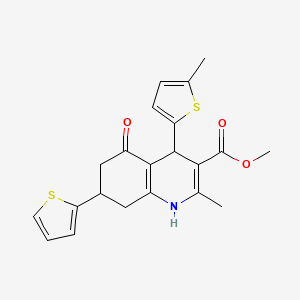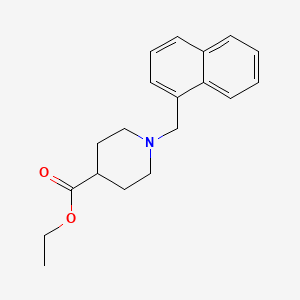
2-chloro-N-(4-chloro-9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(4-chloro-9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-nitrobenzamide, also known as CNDAB, is a synthetic compound that has been widely used in scientific research. CNDAB belongs to the class of anthracene derivatives and has been found to have potential applications in various fields such as cancer research, drug development, and molecular biology.
Wirkmechanismus
The mechanism of action of 2-chloro-N-(4-chloro-9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-nitrobenzamide is not fully understood. However, it has been suggested that 2-chloro-N-(4-chloro-9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-nitrobenzamide may inhibit the activity of certain enzymes involved in cancer cell proliferation and survival. 2-chloro-N-(4-chloro-9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-nitrobenzamide may also induce oxidative stress and DNA damage in cancer cells, leading to their death.
Biochemical and Physiological Effects:
2-chloro-N-(4-chloro-9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-nitrobenzamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis, the process of blood vessel formation. 2-chloro-N-(4-chloro-9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-nitrobenzamide has also been found to modulate the expression of various genes involved in cancer development and progression.
Vorteile Und Einschränkungen Für Laborexperimente
2-chloro-N-(4-chloro-9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-nitrobenzamide has several advantages as a research tool. It is a synthetic compound that can be easily synthesized in large quantities. It has potent anti-cancer activity, making it an attractive candidate for cancer research. However, 2-chloro-N-(4-chloro-9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-nitrobenzamide also has some limitations. It is a relatively new compound, and its long-term effects on human health are not yet fully understood. It may also have off-target effects, which could limit its use as a research tool.
Zukünftige Richtungen
There are several future directions for research on 2-chloro-N-(4-chloro-9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-nitrobenzamide. One area of research could be to investigate the mechanism of action of 2-chloro-N-(4-chloro-9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-nitrobenzamide in more detail. Another area of research could be to explore the potential use of 2-chloro-N-(4-chloro-9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-nitrobenzamide in combination with other anti-cancer agents to enhance its efficacy. Additionally, further studies could be conducted to investigate the potential use of 2-chloro-N-(4-chloro-9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-nitrobenzamide in other fields such as drug development and molecular biology.
Synthesemethoden
2-chloro-N-(4-chloro-9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-nitrobenzamide can be synthesized through a multi-step process involving the reaction of 2-chloro-4-nitrobenzoic acid with 9,10-anthraquinone in the presence of thionyl chloride. The resulting compound is then subjected to a series of reactions involving the use of various reagents and solvents to yield the final product.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-(4-chloro-9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-nitrobenzamide has been extensively studied for its potential applications in cancer research. It has been found to have potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-chloro-N-(4-chloro-9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-nitrobenzamide has also been shown to induce apoptosis, a programmed cell death process, in cancer cells.
Eigenschaften
IUPAC Name |
2-chloro-N-(4-chloro-9,10-dioxoanthracen-1-yl)-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H10Cl2N2O5/c22-14-7-8-16(24-21(28)13-6-5-10(25(29)30)9-15(13)23)18-17(14)19(26)11-3-1-2-4-12(11)20(18)27/h1-9H,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJJOAYSJWROKDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)Cl)NC(=O)C4=C(C=C(C=C4)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H10Cl2N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(4-chloro-9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-nitrobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-allyl-1-[4-(2-chloro-4-methylphenoxy)butoxy]-2-methoxybenzene](/img/structure/B5119307.png)
![2-ethyl-3,7-diphenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5119318.png)
![3-chloro-7-(4-morpholinyl)-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione](/img/structure/B5119320.png)
![1-{1-[3-(1H-pyrazol-1-yl)propanoyl]-3-piperidinyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5119326.png)

![4'-[3-(dibenzylamino)-2-hydroxypropoxy]-4-biphenylcarbonitrile](/img/structure/B5119342.png)

![N-benzyl-2-{[6-ethyl-3-(2-furylmethyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B5119351.png)

![N~1~-[2-(benzylthio)ethyl]-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5119363.png)
![5-[3-(3-nitrophenyl)-2-propen-1-ylidene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5119369.png)
![4-chloro-N-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl)-N-(2-phenylethyl)benzamide hydrochloride](/img/structure/B5119392.png)
![3-bromo-4-ethoxy-N-{[(5-hydroxy-1-naphthyl)amino]carbonothioyl}benzamide](/img/structure/B5119399.png)